Ternatin

Description

This compound has been reported in Cladobotryum, Botrychium ternatum, and other organisms with data available.

from Sceptridium ternatum; also isolated from Egletes viscosa; structure in first source

Properties

IUPAC Name |

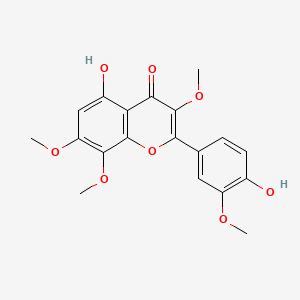

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-12-7-9(5-6-10(12)20)16-19(26-4)15(22)14-11(21)8-13(24-2)17(25-3)18(14)27-16/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUWNYKZOJRCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205714 | |

| Record name | Ternatin (flavonoid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-71-1 | |

| Record name | Ternatin (flavonoid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ternatin (flavonoid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,4'-DIHYDROXY-3,7,8,3'-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60G0VQS3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Ternatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ternatin, a cyclic heptapeptide of fungal origin, has emerged as a potent inhibitor of eukaryotic protein synthesis, demonstrating significant cytotoxic and anti-proliferative activities. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound and its synthetic analogs. By specifically targeting the eukaryotic translation elongation factor-1A (eEF1A), this compound stalls the ribosomal machinery, leading to a global shutdown of protein production and subsequent cell death. This document details the core mechanism, presents quantitative data on its activity, outlines key experimental protocols, and provides visual representations of the involved pathways to serve as a comprehensive resource for ongoing research and drug development.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism underlying the biological activity of this compound is the potent and specific inhibition of the elongation phase of eukaryotic protein synthesis.[1][2] Unlike inhibitors that target the initiation stage, this compound allows for the assembly of ribosomes on messenger RNA (mRNA) but effectively halts the subsequent addition of amino acids to the nascent polypeptide chain.[2]

Specific Targeting of the eEF1A Ternary Complex

The direct molecular target of this compound is not the elongation factor eEF1A alone, but rather the ternary complex it forms with guanosine triphosphate (GTP) and an aminoacyl-tRNA (aa-tRNA), denoted as eEF1A•GTP•aa-tRNA.[2][3] This complex is essential for delivering the correct amino acid to the A-site of the ribosome during translation. This compound exhibits remarkable specificity by recognizing and binding to this transient, high-energy state of eEF1A.

Stalling the Ribosome during Elongation

By binding to the eEF1A•GTP•aa-tRNA complex, this compound effectively traps it on the ribosome. This interaction occurs after GTP hydrolysis, a key step that normally leads to the release of eEF1A-GDP and the accommodation of the aa-tRNA into the ribosomal A-site. This compound's presence physically obstructs the conformational changes required for the release of eEF1A, thereby stalling the ribosome in an intermediate state. This "freezing" of the ribosomal machinery prevents peptide bond formation and the subsequent translocation steps, leading to a global arrest of protein synthesis. This abrupt cessation of a fundamental cellular process ultimately triggers downstream events leading to cell death.

Quantitative Data: Potency and Anti-Proliferative Activity

The inhibitory effects of this compound and its synthetic analogs have been quantified through various in vitro assays, primarily focusing on cell proliferation and protein synthesis inhibition. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are key metrics used to evaluate their potency.

| Compound/Variant | Assay | Cell Line(s) | IC₅₀ / EC₅₀ | Reference(s) |

| (-)-Ternatin | Anti-adipogenic Activity | 3T3-L1 | EC₅₀: 20 nM | |

| Cytotoxicity | Various | >200 nM | ||

| Cell Proliferation | HCT116 | IC₅₀: 71 ± 10 nM | ||

| Protein Synthesis Inhibition | HCT116 | IC₅₀: ~100-200 nM | ||

| Synthetic Variant (Compound 4) | Cell Proliferation | Panel of 21 human cancer cell lines | Up to 500-fold more potent than (-)-Ternatin | |

| Protein Synthesis Inhibition | - | More potent than (-)-Ternatin | ||

| This compound-4-Ala (Inactive Analog) | Cell Proliferation | HCT116 | > 10 µM | |

| Protein Synthesis Inhibition | HCT116 | No effect |

Experimental Protocols

The elucidation of this compound's mechanism of action has been reliant on a series of key experimental methodologies.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic and anti-proliferative potency (IC₅₀) of this compound and its analogs across various cell lines.

Protocol:

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., (-)-Ternatin) in an appropriate vehicle (e.g., DMSO) and add them to the wells. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from the dose-response curves.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay directly measures the rate of global protein synthesis in cells treated with this compound.

Protocol:

-

Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treatment: Wash the cells and incubate them in methionine-free medium for a short period to deplete intracellular methionine stores.

-

Compound Incubation: Treat the cells with varying concentrations of this compound or its analogs for a specified time (e.g., 6 hours).

-

Pulse Labeling: Add ³⁵S-methionine to the medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).

-

Quantification: Collect the protein precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Normalize the counts to the total protein concentration and express the results as a percentage of the control to determine the IC₅₀ for protein synthesis inhibition.

Target Identification using Photo-affinity Probes

This technique was instrumental in identifying eEF1A as the direct binding partner of this compound.

Protocol:

-

Probe Synthesis: Synthesize a this compound analog containing a photo-reactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin).

-

Cell Treatment: Treat cells or cell lysates with the photo-affinity probe.

-

UV Crosslinking: Expose the samples to UV light to induce covalent crosslinking between the probe and its binding partners.

-

Enrichment: Lyse the cells and use streptavidin-conjugated beads to capture the biotinylated probe-protein complexes.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins and then elute the captured proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (proteomics).

Visualizing the Mechanism and Experimental Workflows

To further clarify the intricate processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams are provided.

Caption: this compound's mechanism of action: Inhibition of protein synthesis elongation.

References

An In-depth Technical Guide to the Molecular Target Identification of Ternatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ternatin, a cyclic heptapeptide natural product, has emerged as a potent inhibitor of eukaryotic protein synthesis, demonstrating significant cytotoxic and anti-proliferative activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the methodologies and key findings that have unequivocally identified the eukaryotic elongation factor-1A (eEF1A) ternary complex as the direct molecular target of this compound. This document details the experimental protocols for target identification and validation, presents quantitative data on this compound's activity, and visualizes the critical signaling pathways and experimental workflows involved.

Molecular Target: The eEF1A Ternary Complex

The primary molecular target of this compound is the eukaryotic translation elongation factor 1A (eEF1A) in its active, GTP-bound state, complexed with an aminoacyl-tRNA (aa-tRNA). This ternary complex (eEF1A•GTP•aa-tRNA) is a crucial component of the protein synthesis machinery, responsible for delivering the correct aa-tRNA to the A-site of the ribosome during the elongation phase of translation.[1][2][3] this compound and its more potent synthetic analogs, such as this compound-4, bind to this complex, stalling the ribosome and leading to a global inhibition of protein synthesis, which ultimately results in cell death in rapidly proliferating cells.[3][4]

Quantitative Data: Potency and Activity

The biological activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation and protein synthesis inhibition assays. Synthetic modifications to the this compound scaffold have yielded analogs with significantly enhanced potency.

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| (-)-Ternatin (1) | HCT116 | Cell Proliferation (72h) | 71 ± 10 | |

| (-)-Ternatin (1) | Panel of 21 cancer cell lines | Cell Proliferation (72h) | Wide range (µM to nM) | |

| This compound-4 (4) | HCT116 | Cell Proliferation (72h) | 4.6 ± 1.0 | |

| This compound-4 (4) | Panel of 21 cancer cell lines | Cell Proliferation (72h) | 20- to >500-fold more potent than (1) | |

| Photo-affinity Probe 5 | HCT116 | Cell Proliferation | 460 ± 71 |

Experimental Protocols for Target Identification and Validation

The identification of the eEF1A ternary complex as the direct target of this compound was achieved through a combination of chemical biology, proteomic, and genetic approaches.

Photo-affinity Labeling

Photo-affinity labeling is a powerful technique to covalently link a small molecule to its binding partners for subsequent identification.

Protocol: Photo-affinity Labeling with a Clickable this compound Probe

This protocol is adapted from methodologies described for the target identification of (-)-Ternatin.

1. Probe Synthesis:

-

Synthesize a photo-affinity probe of (-)-Ternatin incorporating a photoreactive group (e.g., diazirine) and a reporter handle (e.g., an alkyne for click chemistry). "Photo-ternatin 5" is a reported example.

2. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T) to an appropriate density.

-

Treat cells with varying concentrations of the photo-affinity probe (e.g., 1-10 µM) for a designated time to allow for binding to its target.

-

For competition experiments, pre-incubate cells with an excess of unlabeled this compound or a non-photoreactive analog before adding the probe.

3. UV Cross-linking:

-

Wash the cells with ice-cold PBS to remove the unbound probe.

-

Irradiate the cells with UV light (e.g., 365 nm) on ice to induce covalent cross-linking between the probe and its binding partner(s).

4. Cell Lysis:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

5. Click Chemistry:

-

Attach a reporter tag, such as biotin-azide, to the alkyne handle of the cross-linked probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

6. Affinity Purification:

-

Enrich the biotinylated protein complexes from the lysate using streptavidin-coated beads.

7. Elution and Analysis:

-

Elute the enriched proteins from the beads.

-

Separate the proteins by SDS-PAGE and visualize them by in-gel fluorescence or Coomassie staining.

8. Mass Spectrometry:

-

Excise the protein bands of interest from the gel and subject them to mass spectrometry for identification.

Mass Spectrometry for Protein Identification

Protocol: Sample Preparation and LC-MS/MS Analysis

1. On-Bead Digestion:

-

After affinity purification, wash the streptavidin beads extensively to remove non-specific binders.

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

2. Peptide Desalting:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent.

3. LC-MS/MS Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography system.

-

Column: A C18 reversed-phase column.

-

Gradient: A linear gradient of acetonitrile in 0.1% formic acid.

-

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 10-20 most intense precursor ions in the ion trap or HCD cell.

-

Database Search: Search the resulting MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot, SEQUEST, or MaxQuant. Specify variable modifications for the cross-linked this compound probe on relevant amino acids.

In Vitro Protein Synthesis Inhibition Assay

This cell-free assay directly measures the effect of a compound on protein synthesis.

Protocol: Rabbit Reticulocyte Lysate Assay

1. Reaction Setup:

-

Prepare a reaction mixture containing rabbit reticulocyte lysate, an mRNA template encoding a reporter protein (e.g., luciferase), and a mixture of amino acids (including ³⁵S-methionine for radioactive detection).

2. Inhibitor Treatment:

-

Add varying concentrations of this compound or its analogs to the reaction mixture. Include a vehicle control (e.g., DMSO).

3. Translation Reaction:

-

Incubate the reaction at 30°C for 60-90 minutes.

4. Measurement:

-

Measure the amount of newly synthesized protein by quantifying the incorporated radioactivity (via scintillation counting) or by measuring the luciferase activity.

5. Data Analysis:

-

Normalize the signal to the vehicle control and calculate the IC50 value for protein synthesis inhibition.

Genetic Validation of the Target

The identification of a specific mutation in the target protein that confers resistance to the drug provides strong genetic evidence of a direct interaction.

Protocol: Generation and Validation of Resistant Cell Lines

1. Cell Line Engineering:

-

Use CRISPR/Cas9 or other gene-editing technologies to introduce a specific mutation in the EEF1A1 gene in a relevant cell line (e.g., HCT116). The A399V mutation in eEF1A has been shown to confer resistance to this compound.

2. Proliferation Assay:

-

Treat both wild-type and mutant cell lines with increasing concentrations of this compound or its potent analogs.

-

Measure cell viability after a set period (e.g., 72 hours) using a standard assay (e.g., MTT or resazurin-based).

3. Data Analysis:

-

Compare the dose-response curves and IC50 values between the wild-type and mutant cell lines. A significant rightward shift in the dose-response curve for the mutant cell line indicates resistance and validates eEF1A as the direct target.

Visualization of Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of Translation Elongation

Caption: this compound binds to and stabilizes the eEF1A-GTP-aa-tRNA ternary complex, stalling it on the ribosome and inhibiting peptide elongation.

Experimental Workflow for this compound Target Identification

Caption: Workflow for identifying this compound's molecular target using photo-affinity labeling and mass spectrometry.

Logic of Target Validation via Genetic Mutation

Caption: Genetic validation of eEF1A as the target of this compound through the observation of resistance in cells expressing a mutant form of eEF1A.

Conclusion

The convergence of evidence from photo-affinity labeling, mass spectrometry, in vitro functional assays, and genetic resistance studies has unequivocally established the eEF1A ternary complex as the direct molecular target of this compound. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers in the field of chemical biology and drug discovery to further investigate the therapeutic potential of this compound and its analogs. The elucidation of this specific mechanism of action opens new avenues for the development of targeted anti-cancer therapies aimed at the dysregulated protein synthesis machinery in malignant cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Discovery, Isolation, and Characterization of the Cyclic Peptide Ternatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cyclic heptapeptide, (-)-Ternatin, a potent natural product with significant cytotoxic and anti-proliferative properties. It covers the discovery, isolation, mechanism of action, and synthetic methodologies, presenting quantitative data and detailed experimental protocols for scientific and drug development applications.

Introduction

(-)-Ternatin is a highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor.[1][2] Initially noted for its ability to inhibit fat accumulation in 3T3-L1 adipocytes, its potent cytotoxic properties have made it a significant subject of research in oncology.[1][2] Cyclic peptides like this compound are a promising class of therapeutic agents due to their high affinity, target specificity, and enhanced stability compared to their linear counterparts.[1] This guide details the key experimental findings and protocols that have advanced the understanding of this important natural product.

Discovery and Isolation

(-)-Ternatin is a secondary metabolite produced by several fungal species, including Coriolus versicolor and Didymocladium ternatum sacc. The general pipeline for its discovery and isolation involves fungal fermentation, extraction, and multi-step chromatographic purification.

-

Fungal Fermentation: The source fungus is cultured in a large-volume liquid medium under optimal conditions to encourage the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelium are extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the desired compounds, is then concentrated under vacuum.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column. A gradient of solvents (e.g., chloroform/methanol) is used to separate compounds based on their polarity. Fractions are collected and tested for biological activity.

-

High-Performance Liquid Chromatography (HPLC): Active fractions are further purified using semi-preparative or preparative reverse-phase HPLC (RP-HPLC) to yield the pure cyclic peptide.

The chemical structure of the isolated (-)-Ternatin was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The final confirmation of its stereochemistry was achieved through total chemical synthesis and comparison of the spectroscopic data of the synthetic isomers with the natural product. The confirmed structure of (-)-Ternatin is cyclo[D-allo-Ile1-L-(NMe)Ala2-L-(NMe)Leu3-L-Leu4-L-(NMe)Ala5-D-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7].

Biological Activity and Mechanism of Action

(-)-Ternatin exhibits potent cytotoxic and anti-proliferative effects. Its primary mechanism of action is the inhibition of protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A).

Structure-activity relationship (SAR) studies have led to the development of synthetic this compound analogs with significantly enhanced potency.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| (-)-Ternatin | HCT116 | 71 ± 10 | |

| This compound-4 | HCT116 | 0.14 ± 0.02 | |

| (-)-Ternatin | 3T3-L1 (Adipogenesis) | EC₅₀ = 20 nM |

This compound binds to the eEF1A ternary complex, which is responsible for delivering aminoacyl-tRNAs to the ribosome during translation elongation. This binding event stalls protein synthesis, leading to cell cycle arrest and apoptosis.

-

Probe Synthesis: A biotinylated analog of this compound is synthesized to serve as a probe.

-

Cell Lysis: Cells are lysed to obtain a protein extract.

-

Affinity Enrichment: The cell lysate is incubated with the biotinylated this compound probe. Streptavidin-conjugated beads are then added to capture the biotinylated probe along with its binding partners.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Analysis and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification. This method identified eEF1A as the direct molecular target of (-)-Ternatin.

Chemical Synthesis

The chemical synthesis of (-)-Ternatin and its analogs is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.

-

Resin Selection and Loading: A 2-chlorotrityl chloride resin is commonly used. The C-terminal amino acid is loaded onto this resin.

-

Iterative Deprotection and Coupling: The linear peptide is assembled using the Fmoc/tBu strategy.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is coupled using a coupling reagent such as HATU.

-

-

Cleavage from Resin: The protected linear peptide is cleaved from the resin while retaining side-chain protecting groups.

-

Cyclization: The crude protected linear peptide is dissolved in a solvent like DMF at a low concentration to favor intramolecular cyclization. A coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added to facilitate the head-to-tail cyclization.

-

Global Deprotection: All remaining acid-labile side-chain protecting groups are removed using a strong acid cocktail, typically 95% TFA with scavengers.

-

Purification: The final cyclic peptide is purified by RP-HPLC.

Conclusion

(-)-Ternatin is a potent cytotoxic cyclic peptide with a well-defined mechanism of action. The methodologies for its isolation, characterization, and synthesis are well-established, providing a solid foundation for further research and development. Its unique structure and potent biological activity make it an attractive lead compound for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, chemical biology, and drug discovery.

References

Ternatin: A Technical Guide to a Potent Eukaryotic Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin is a cyclic heptapeptide natural product that has emerged as a potent and specific inhibitor of eukaryotic protein synthesis.[1][2] Initially identified for its cytotoxic and anti-adipogenic properties, subsequent research has elucidated its precise molecular mechanism, revealing a unique mode of action that targets a key component of the translation elongation machinery.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, key experimental protocols for its study, and its potential as a therapeutic agent. It is important to distinguish the cyclic peptide this compound, the focus of this guide, from a class of anthocyanin pigments also referred to as ternatins, which are derived from the butterfly pea flower (Clitoria ternatea) and possess distinct properties.[3]

Mechanism of Action: Targeting the eEF1A Ternary Complex

This compound exerts its inhibitory effect on protein synthesis by specifically targeting the eukaryotic elongation factor 1A (eEF1A). eEF1A is a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation. It functions as part of a ternary complex, consisting of eEF1A, GTP, and aa-tRNA.

Unlike many other translation inhibitors that target the ribosome directly, this compound's inhibitory action is more nuanced. It does not bind to eEF1A alone but rather specifically recognizes and binds to the active eEF1A·GTP·aa-tRNA ternary complex. This binding event stalls the ribosome in an intermediate state of aa-tRNA selection. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a hydrophobic pocket at the interface of domain I and domain III of eEF1A. This interaction prevents the proper accommodation of the aa-tRNA into the ribosomal A-site and inhibits the subsequent release of eEF1A-GDP, effectively halting the elongation cycle.

The binding site of this compound on eEF1A is shared with other structurally unrelated natural product inhibitors, such as didemnin B and cytotrienin, suggesting this region is a functional hotspot for modulating eEF1A activity.

Signaling Pathway of this compound-induced Translation Inhibition

The following diagram illustrates the key steps in eukaryotic translation elongation and the point of intervention by this compound.

Caption: Mechanism of this compound-mediated translation inhibition.

Quantitative Data: Potency of this compound and its Analogs

The potency of this compound and its synthetic derivatives has been extensively characterized, primarily through cell proliferation and protein synthesis inhibition assays. The data highlights the significant impact of structural modifications on biological activity.

| Compound | Modification | Cell Proliferation IC₅₀ (HCT116, 72h) | Protein Synthesis Inhibition IC₅₀ (HCT116, 6h) | Notes |

| (-)-Ternatin (1) | Natural Product | 71 ± 10 nM | ~100-200 nM | Potent inhibitor of both cell proliferation and protein synthesis. |

| This compound-4-Ala (2) | L-Ala at position 4 | > 10 µM | No effect | Inactive analog, valuable as a negative control. |

| Compound 3 | Pipecolic acid at position 6 | ~35 nM | Not explicitly reported | Demonstrates the importance of position 6 for potency. |

| Compound 4 | Pipecolic acid at pos. 6 & (2S,4R)-dehydro-homoleucine at pos. 4 | 4.6 ± 1.0 nM | More potent than this compound | A highly potent synthetic analog, up to 500-fold more potent than this compound in some cell lines. |

| Photo-affinity Probe 5 | Photo-leucine at pos. 4 & alkyne at pos. 6 | 460 ± 71 nM | Not explicitly reported | Active probe used for target identification. |

Resistance to this compound

The primary mechanism of acquired resistance to this compound involves a specific point mutation in the EEF1A1 gene.

-

A399V Mutation: An Alanine to Valine substitution at amino acid position 399 in domain III of eEF1A confers significant resistance to this compound. This mutation likely prevents this compound binding without compromising the essential functions of eEF1A. Cells homozygous for the A399V mutation are completely resistant to high concentrations of potent this compound analogs.

Experimental Protocols

A variety of experimental techniques have been crucial in elucidating the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or its analogs. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay directly measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 5-6 hours).

-

Methionine Starvation: Wash the cells and incubate them in a methionine-free medium.

-

Radiolabeling: Add ³⁵S-Methionine to the medium and incubate for 1 hour to allow for its incorporation into newly synthesized proteins.

-

Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ for protein synthesis inhibition by plotting the percentage of ³⁵S-methionine incorporation against the compound concentration.

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation to distinguish between effects on translation initiation and elongation.

Protocol:

-

Cell Treatment: Treat cells with the compound of interest (e.g., a potent this compound analog) or control inhibitors (e.g., harringtonine for initiation, cycloheximide for elongation).

-

Cell Lysis: Lyse the cells in the presence of cycloheximide to "freeze" the ribosomes on the mRNA.

-

Sucrose Gradient Centrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.

-

Fractionation and Analysis: Collect fractions from the gradient and measure the absorbance at 254 nm to visualize the distribution of ribosomal species. A collapse of polysomes into monosomes indicates an initiation block, while the stabilization of polysomes suggests an elongation block.

Photo-affinity Labeling for Target Identification

This method uses a chemically modified probe of the inhibitor to covalently label its direct binding target.

Protocol:

-

Probe Synthesis: Synthesize a this compound analog containing a photoreactive group (e.g., photo-leucine) and a tag for detection (e.g., an alkyne for click chemistry).

-

Lysate Incubation: Incubate cell lysates with the photo-affinity probe.

-

UV Crosslinking: Expose the lysate to UV light to induce covalent bond formation between the probe and its target protein.

-

Detection: Tag the probe with a fluorescent reporter (e.g., TAMRA-azide via click chemistry) and visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

-

Target Identification: The preferentially labeled protein can be identified by mass spectrometry or validated using antibodies.

Experimental Workflow for Target Identification and Validation

The following diagram outlines the logical flow of experiments to identify and validate the molecular target of a novel translation inhibitor like this compound.

References

The Biological Activity of Ternatin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatin, a cyclic heptapeptide, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth overview of the biological activity of this compound and its synthetic analogs on various cancer cell lines. It details the core mechanism of action, summarizes quantitative data on its cytotoxic effects, provides comprehensive experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

This compound is a naturally occurring cyclic peptide that was initially identified as an inhibitor of adipogenesis. Subsequent research, however, revealed its potent cytotoxic and anti-proliferative activities against a broad spectrum of cancer cell lines.[1] The primary anti-cancer mechanism of this compound has been elucidated as the inhibition of protein synthesis through a highly specific interaction with the eukaryotic translation elongation factor-1A (eEF1A) ternary complex.[2] This guide delves into the specifics of this compound's biological effects, with a focus on its potential as a therapeutic agent in oncology.

Mechanism of Action: Targeting Protein Synthesis

This compound exerts its cytotoxic effects by targeting a fundamental cellular process: protein synthesis. Its specific molecular target is the eukaryotic elongation factor-1A (eEF1A) when it is part of the ternary complex with GTP and an aminoacyl-tRNA. By binding to this complex, this compound stalls the elongation phase of translation, leading to a global shutdown of protein production, which ultimately triggers cell death. Synthetic variants of this compound have been developed that exhibit up to 500-fold greater potency than the natural product, highlighting the potential for further therapeutic optimization.

Signaling Pathway of this compound Action

The binding of this compound to the eEF1A ternary complex initiates a cascade of events culminating in apoptosis. While the direct downstream signaling from the stalled ribosome is an area of ongoing research, the general pathway involves the induction of cellular stress, leading to the activation of apoptotic pathways.

Caption: this compound's mechanism of action leading to cell death.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of this compound and its more potent synthetic analog, Compound 4, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a broad spectrum of activity across various cancer types, with Compound 4 consistently showing significantly greater potency.

| Cell Line | Cancer Type | IC50 of this compound (nM) | IC50 of Compound 4 (nM) |

| HCT116 | Colon Carcinoma | 71 ± 10 | 4.6 ± 1.0 |

| A549 | Lung Carcinoma | >1000 | 180 |

| BT-549 | Breast Ductal Carcinoma | 220 | 2.8 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 120 | 0.43 |

| DU-145 | Prostate Carcinoma | 430 | 18 |

| HCT-15 | Colorectal Adenocarcinoma | 110 | 1.8 |

| HeLa | Cervical Adenocarcinoma | 200 | 4.3 |

| HEPG2 | Hepatocellular Carcinoma | 330 | 12 |

| HOP-92 | Non-Small Cell Lung Cancer | >1000 | 130 |

| HS 578T | Breast Ductal Carcinoma | 260 | 4.2 |

| IGROV1 | Ovarian Adenocarcinoma | 280 | 11 |

| K-562 | Chronic Myelogenous Leukemia | 130 | 0.53 |

| LOX IMVI | Amelanotic Melanoma | 200 | 2.5 |

| MCF7 | Breast Adenocarcinoma | 280 | 11 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 130 | 0.44 |

| NCI-H226 | Malignant Pleural Mesothelioma | 490 | 15 |

| OVCAR-3 | Ovarian Adenocarcinoma | 340 | 12 |

| RPMI-8226 | Multiple Myeloma | 110 | 0.43 |

| SF-268 | Anaplastic Astrocytoma | 440 | 15 |

| SK-MEL-28 | Malignant Melanoma | 280 | 4.8 |

| UO-31 | Renal Cell Carcinoma | 380 | 11 |

Data sourced from Carelli et al., 2015.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (and/or its analogs) dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cancer cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the ECL reagent and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.

Experimental Workflows

Target Identification using Photo-affinity Labeling

The identification of eEF1A as the molecular target of this compound was facilitated by photo-affinity labeling. This workflow outlines the general steps involved in such an experiment.

Caption: Workflow for identifying this compound's target protein.

Investigating Drug Resistance

Understanding the mechanisms of resistance to this compound is crucial for its clinical development. A common mechanism of resistance is the acquisition of mutations in the target protein.

Caption: Workflow to identify this compound resistance mechanisms.

Conclusion

This compound and its synthetic derivatives represent a promising class of anti-cancer agents with a distinct mechanism of action targeting the protein synthesis machinery. The data presented in this guide underscore their potent and broad-spectrum activity against a variety of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential. Future research should focus on elucidating the downstream signaling pathways in more detail, evaluating in vivo efficacy, and developing strategies to overcome potential resistance mechanisms.

References

An In-depth Technical Guide to the Cyclic Peptide Ternatin: From Natural Source to Cellular Target

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ternatin is a highly N-methylated cyclic heptapeptide of fungal origin that has garnered significant scientific interest due to its potent and specific biological activities. Initially identified as an inhibitor of adipogenesis, subsequent research has highlighted its powerful cytotoxic effects against a range of cancer cell lines. The primary molecular target of this compound has been identified as the eukaryotic elongation factor-1A (eEF1A), a crucial component of the protein synthesis machinery. By binding to the eEF1A•GTP•aminoacyl-tRNA ternary complex, this compound stalls ribosomal translation, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation and purification, a summary of its biological activities with quantitative data, and an in-depth look at its mechanism of action and the signaling pathways it modulates.

Natural Source and Biosynthesis

The primary natural source of the cyclic peptide this compound is the mushroom Coriolus versicolor, also known as Trametes versicolor. It is a secondary metabolite produced during fungal fermentation.[1][2] Another reported fungal source is Didymocladium ternatum sacc.[2]

The biosynthesis of this compound, like many other fungal cyclic peptides, is believed to occur via non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes assemble the peptide chain in a stepwise manner, incorporating both standard and non-standard amino acids, as well as modifications such as N-methylation. The final step involves a specialized domain that catalyzes the head-to-tail cyclization of the linear peptide precursor.

Isolation and Purification of this compound

The isolation and purification of this compound from its fungal source is a multi-step process involving fermentation, extraction, and chromatographic separation.

Experimental Protocols

2.1.1. Fungal Fermentation of Coriolus versicolor

This protocol describes the general procedure for the cultivation of Coriolus versicolor for the production of secondary metabolites like this compound.

-

Culture Media: A suitable medium for mycelial growth of Coriolus versicolor is Potato Dextrose Agar (PDA) for initial culture and a liquid medium such as Potato Dextrose Broth (PDB) for large-scale fermentation. The medium can be supplemented with yeast extract and other nutrients to enhance growth and secondary metabolite production.[3][4]

-

Inoculation: Aseptically transfer mycelial plugs from a mature PDA culture to the liquid fermentation medium.

-

Fermentation Conditions:

-

Temperature: Incubate at 25-28°C.

-

Agitation: Maintain agitation at 150-180 rpm to ensure proper aeration and nutrient distribution.

-

pH: Maintain the pH of the medium between 5.0 and 6.5.

-

Duration: Fermentation is typically carried out for 8-14 days.

-

-

Harvesting: After the fermentation period, the mycelium and culture broth are separated by filtration or centrifugation.

2.1.2. Extraction of Crude this compound

This protocol outlines the extraction of the crude this compound from the fungal biomass and culture broth.

-

Extraction Solvent: Use a water-immiscible organic solvent such as ethyl acetate or methanol.

-

Procedure:

-

Combine the fungal mycelium and culture filtrate.

-

Extract the mixture with an equal volume of the chosen organic solvent. Repeat the extraction process 2-3 times to maximize yield.

-

Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

2.1.3. Chromatographic Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the solution onto a pre-equilibrated silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or a bioassay to identify the active fractions containing this compound.

-

-

-

Step 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 or C4 preparative column is suitable for peptide purification.

-

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Procedure:

-

Pool and concentrate the active fractions from the silica gel chromatography.

-

Dissolve the residue in a small volume of the initial mobile phase composition.

-

Inject the sample onto the preparative RP-HPLC column.

-

Elute with a linear gradient of increasing acetonitrile concentration (e.g., 20% to 90% Solvent B over 40-60 minutes). The optimal gradient should be determined empirically using an analytical column first.

-

Monitor the elution profile at 210-220 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain pure this compound as a powder.

-

-

Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the peptide. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to deduce the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are employed to determine the connectivity of the atoms, the stereochemistry of the amino acid residues, and the three-dimensional conformation of the cyclic peptide in solution.

Biological Activities and Quantitative Data

This compound exhibits potent biological activities, most notably anti-adipogenic and cytotoxic effects. Structure-activity relationship (SAR) studies have led to the development of synthetic analogs with significantly enhanced potency.

Data Presentation

Table 1: Anti-proliferative Activity (IC₅₀) of this compound and its Synthetic Analog against Cancer Cell Lines

| Cell Line | Cancer Type | (-)-Ternatin (IC₅₀, nM) | Synthetic Analog (this compound-4) (IC₅₀, nM) | Reference |

| HCT116 | Colon Carcinoma | 71 ± 10 | 4.6 ± 1.0 | |

| A Panel of 21 Cell Lines | Various | Potent in low nM range | 20- to >500-fold more potent than (-)-Ternatin |

Table 2: Other Reported Biological Activities of this compound

| Activity | Cell Line / Model | Quantitative Data (EC₅₀ / IC₅₀) | Reference |

| Inhibition of Adipogenesis | 3T3-L1 adipocytes | EC₅₀ 20 nM | |

| Inhibition of Protein Synthesis | HCT116 cells | Potent in low nM range |

Experimental Protocols for Biological Assays

4.2.1. Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using a colorimetric MTT assay.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%.

-

Replace the medium with the this compound dilutions and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

4.2.2. Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay measures the rate of new protein synthesis by monitoring the incorporation of radioactive ³⁵S-methionine.

-

Materials:

-

Cells in culture

-

Methionine-free medium

-

³⁵S-Methionine

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation counter

-

-

Procedure:

-

Wash cells with PBS and incubate in methionine-free medium for 1 hour.

-

Treat cells with various concentrations of this compound for a specified time.

-

Add ³⁵S-Methionine (10-50 µCi/mL) and incubate for 30-60 minutes.

-

Wash cells with ice-cold PBS.

-

Lyse the cells and precipitate the proteins with ice-cold 10% TCA.

-

Collect the precipitated protein on glass fiber filters.

-

Wash the filters with 10% TCA and then with ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Normalize the counts to the vehicle control to determine the percentage of protein synthesis inhibition and calculate the IC₅₀ value.

-

4.2.3. Adipocyte Differentiation and Lipid Accumulation Assay (3T3-L1 Cells)

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes and the assessment of lipid accumulation.

-

Differentiation Induction:

-

Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% bovine calf serum.

-

Two days post-confluence, induce differentiation by adding a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Treat with this compound at various concentrations during this step.

-

After 2-3 days, replace the induction medium with a maintenance medium containing DMEM, 10% FBS, and 10 µg/mL insulin.

-

Continue to culture for another 4-8 days, replacing the medium every 2 days.

-

-

Lipid Accumulation Staining (Oil Red O):

-

Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O solution for 10-20 minutes.

-

Wash with water and visualize the lipid droplets under a microscope.

-

For quantification, elute the stain with isopropanol and measure the absorbance at 490 nm.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of protein synthesis through its interaction with the eukaryotic elongation factor-1A (eEF1A).

Signaling Pathway

This compound specifically binds to the ternary complex of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA). This binding event traps the complex on the ribosome after GTP hydrolysis but before the release of eEF1A-GDP. This stalling of the ribosome prevents the accommodation of the aa-tRNA into the ribosomal A-site, thereby halting the elongation phase of translation. The inhibition of protein synthesis leads to the depletion of short-lived proteins that are critical for cell survival and proliferation, ultimately triggering cell cycle arrest and apoptosis. Furthermore, the stalling of ribosomes by this compound can activate cellular stress response pathways.

Mandatory Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Signaling pathway of this compound's inhibitory action.

Conclusion

The cyclic peptide this compound, naturally produced by the fungus Coriolus versicolor, represents a promising class of natural products with significant therapeutic potential. Its well-defined mechanism of action, involving the specific inhibition of protein synthesis via targeting the eEF1A ternary complex, makes it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer agents. The detailed methodologies provided in this guide for its isolation, purification, and biological evaluation serve as a foundation for further research and development in this area. The high potency of its synthetic analogs underscores the potential for chemical modification to optimize its therapeutic properties. Further investigation into the downstream signaling consequences of eEF1A inhibition and in vivo efficacy studies are warranted to fully realize the clinical potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Ternatin Treatment of HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatin is a cyclic peptide that has demonstrated potent anti-proliferative activity in various cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis through the targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex.[1][2] This document provides detailed protocols for the treatment of the human colorectal carcinoma cell line, HCT116, with this compound. It includes procedures for assessing cell viability, protein synthesis inhibition, apoptosis, and cell cycle distribution. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Potency of this compound in HCT116 Cells

| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |

| This compound | HCT116 | 72 hours | 71 ± 10 | [1] |

Table 2: Example Data - Effect of Treatment on Apoptosis in HCT116 Cells (Flow Cytometry)

Note: The following data are illustrative examples based on typical results for cytotoxic agents in HCT116 cells and are intended to guide data presentation.

| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle (DMSO) | - | 2.5 | 3.1 | 5.6 |

| This compound | IC50 | 15.8 | 20.4 | 36.2 |

| This compound | 2 x IC50 | 25.2 | 35.7 | 60.9 |

Table 3: Example Data - Effect of Treatment on Cell Cycle Distribution in HCT116 Cells (Flow Cytometry)

Note: The following data are illustrative examples based on typical results for cytotoxic agents in HCT116 cells and are intended to guide data presentation.

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | - | 45.2 | 30.1 | 24.7 |

| This compound | IC50 | 60.5 | 20.3 | 19.2 |

| This compound | 2 x IC50 | 72.1 | 15.4 | 12.5 |

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the function of eEF1A, a crucial component of the protein synthesis machinery. This inhibition leads to a global shutdown of protein production, ultimately triggering downstream signaling cascades that result in cell cycle arrest and apoptosis. The p53 tumor suppressor pathway is implicated as a downstream effector of eEF1A inhibition, contributing to the apoptotic response.

Experimental Workflow for this compound Treatment and Analysis

The following diagram outlines the general workflow for treating HCT116 cells with this compound and subsequently analyzing the cellular outcomes.

Experimental Protocols

HCT116 Cell Culture

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Subculturing: Passage cells when they reach 70-90% confluency. Rinse with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete growth medium, and re-seed at a 1:5 ratio.

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of this compound.

-

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed 3,000 HCT116 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and no-cell control wells.

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay measures the rate of new protein synthesis.

-

Materials:

-

HCT116 cells

-

Complete growth medium

-

Methionine-free medium

-

³⁵S-Methionine

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

-

-

Procedure:

-

Seed HCT116 cells in a multi-well plate and grow to ~80% confluency.

-

Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.

-

Treat cells with various concentrations of this compound (and a vehicle control) in methionine-free medium for 5 hours.

-

Add ³⁵S-Methionine to each well and incubate for 1 hour at 37°C.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells and precipitate the proteins with ice-cold 10% TCA.

-

Collect the precipitate on glass fiber filters and wash with 5% TCA and ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

-

Materials:

-

HCT116 cells

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

HCT116 cells

-

This compound stock solution (in DMSO)

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed HCT116 cells and treat with this compound for the desired time.

-

Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting

This protocol is for analyzing the expression of key proteins involved in apoptosis and cell cycle regulation.

-

Materials:

-

HCT116 cells

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., for p53, Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, p21)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Treat HCT116 cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection system.

-

Normalize protein expression to a loading control like β-actin or GAPDH.

-

References

Synthesizing Ternatin Variants: A Guide for Research and Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ternatin, a naturally occurring cyclic heptapeptide, and its synthetic variants have emerged as potent inhibitors of protein synthesis, demonstrating significant cytotoxic activity against cancer cell lines. This document provides detailed application notes and protocols for the chemical synthesis and biological evaluation of this compound variants, offering a comprehensive resource for researchers in oncology and drug discovery.

Application Notes

This compound and its analogues are valuable tools for cancer research due to their specific mechanism of action. They target the eukaryotic translation elongation factor-1A (eEF1A), a protein crucial for the elongation phase of protein synthesis.[1][2] Specifically, this compound binds to the eEF1A·GTP·aminoacyl-tRNA ternary complex, stalling the ribosome and ultimately inhibiting protein production.[1][3][4] This targeted approach offers a promising avenue for the development of novel cancer therapeutics.

Structure-activity relationship (SAR) studies have been instrumental in the design of highly potent this compound variants. Key modifications to the parent structure have led to analogues with significantly enhanced cytotoxic effects. For instance, the substitution of L-Leucine at position 4 with (2S,4R)-dehydro-homoleucine (dhML) and the replacement of D-(NMe)Alanine at position 6 with L-Pipecolic acid (Pip) resulted in "this compound-4," a variant with over 500-fold greater potency than the natural product in certain cancer cell lines. Conversely, replacing the L-Leucine at position 4 with L-Alanine completely abolishes the compound's biological activity, creating a useful negative control for experimental studies.

Quantitative Data Summary

The following table summarizes the comparative inhibitory concentrations (IC₅₀) of this compound and its key synthetic analogues against the human colon cancer cell line HCT116.

| Compound | Modification(s) | IC₅₀ (nM) in HCT116 cells | Reference |

| (-)-Ternatin | Natural Product | 71 ± 10 | |

| This compound-4-Ala | L-Leu⁴ → L-Ala | > 10,000 | |

| This compound Variant | D-(NMe)Ala⁶ → L-Pip | ~35 | |

| This compound-4 | L-Leu⁴ → dhML & D-(NMe)Ala⁶ → L-Pip | ~0.14 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor

This protocol details the manual synthesis of the linear heptapeptide precursor of this compound variants using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including N-methylated and other modified amino acids)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail for protected peptide: 20-30% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in DCM

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF twice (5 minutes, then 15 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first Fmoc-protected amino acid to the resin using HATU and DIPEA in DMF. Allow the reaction to proceed for 2-4 hours.

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Cleavage of the Protected Linear Peptide:

-

After the final amino acid is coupled, wash and dry the resin.

-

Treat the resin with a cleavage cocktail of 20-30% HFIP in DCM for 2 hours to cleave the peptide from the resin while keeping the side-chain protecting groups intact.

-

Filter the resin and collect the filtrate.

-

Evaporate the solvent to obtain the crude protected linear peptide.

-

Protocol 2: Solution-Phase Macrocyclization and Deprotection

This protocol describes the cyclization of the linear precursor and the removal of side-chain protecting groups.

Materials:

-

Crude protected linear peptide

-

Coupling reagent: HATU

-

Base: DIPEA

-

Solvent: DMF

-

Cleavage cocktail for deprotection: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Cyclization:

-

Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution (0.5-1 mM).

-

Add HATU (1.5 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Deprotection:

-

Remove the DMF under reduced pressure.

-

Treat the crude cyclic peptide with the TFA/TIPS/Water cleavage cocktail for 2-4 hours to remove the side-chain protecting groups.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether to isolate the crude cyclic peptide.

-

Protocol 3: Purification and Analysis

This protocol outlines the purification of the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude cyclic peptide

-

RP-HPLC system with a C18 column

-

Mobile phase A: Water with 0.1% TFA

-

Mobile phase B: Acetonitrile with 0.1% TFA

Procedure:

-

Purification:

-

Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

-

Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

-

Analysis and Lyophilization:

-

Collect fractions containing the purified peptide.

-

Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Visualizations

This compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound variants.

Mechanism of Action of this compound

Caption: this compound inhibits protein synthesis by targeting the eEF1A ternary complex.

Signaling Pathway of this compound-Induced Cytotoxicity

Caption: this compound's inhibition of eEF1A leads to cytotoxicity in cancer cells.

References

Utilizing Ternatin Photo-Affinity Probes for Target Identification and Mechanistic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction